![molecular formula C7H7BrN2O B1291037 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine CAS No. 34950-82-8](/img/structure/B1291037.png)

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

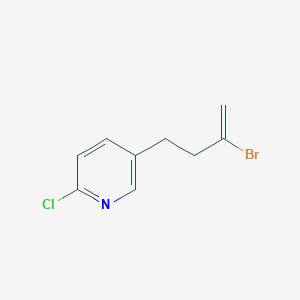

“7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine” is a chemical compound with the molecular formula C7H7BrN2O . It is a halogenated heterocycle .

Synthesis Analysis

While specific synthesis methods for “7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine” were not found, a related compound, “7-Bromo-2H-Benzo[b][1,4]Oxazin-3(4H)”, was synthesized with a yield of 92% . The synthesis process involved a one-pot regioselective method .Molecular Structure Analysis

The molecular structure of “7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine” can be represented by the SMILES string "Brc1cnc2NCCOc2c1" . This indicates the presence of a bromine atom (Br), a pyridine ring (c1cnc2), and an oxazine ring (NCCOc2c1).Wissenschaftliche Forschungsanwendungen

Anticancer Research

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: has been explored for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant in vitro anticancer activity against various human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . The compound’s ability to inhibit cancer cell proliferation makes it a promising candidate for further development and incorporation into chemotherapeutic regimens.

Molecular Docking Studies

This compound has been used in molecular docking studies to understand its interaction with cancer-related proteins. Molecular docking can predict the preferred orientation of the compound when bound to a target protein, which is crucial for anticancer drug design . The insights gained from these studies can guide the synthesis of more potent analogs with improved efficacy.

Synthesis of Novel Hybrids

Researchers have developed novel hybrids by linking 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine with other pharmacophores, such as isoxazole, to enhance biological applications . These hybrids have been synthesized through regioselective one-pot reactions, showcasing the versatility of the compound as a building block in medicinal chemistry.

Biological Activity Profiling

The compound serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been associated with a range of biological activities, including antibacterial, antithrombotic, anticonvulsant, and as receptor antagonists . This makes it a valuable scaffold for the development of new therapeutic agents.

Pharmacological Applications

Due to its structural features, 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine and its derivatives have been investigated for various pharmacological applications. These include the development of bladder-selective potassium channel openers, dopamine agonists, inhibitors of PI3Kinase, and activators of PGI2 receptor .

Chemical Synthesis and Modification

The compound is also used in synthetic chemistry as a precursor for further chemical modifications. Its bromo group makes it a suitable candidate for various substitution reactions, which can lead to the creation of a diverse array of chemical entities with potential research and industrial applications .

Eigenschaften

IUPAC Name |

7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-6-7(10-4-5)9-1-2-11-6/h3-4H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYISPVTTZWJFEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640340 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

CAS RN |

34950-82-8 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)